DDD100097
Description
Global Health Burden of Neglected Tropical Diseases
Neglected tropical diseases are a group of communicable diseases that affect more than one billion people globally, costing developing economies billions of dollars each year. researchgate.netnih.gov These diseases, which include parasitic, bacterial, and viral infections, cause significant disability, disfigurement, and death, perpetuating a cycle of poverty and social exclusion. researchgate.netcreative-biolabs.com The collective burden of NTDs, measured in disability-adjusted life years (DALYs), is comparable to that of major infectious diseases like malaria or tuberculosis. researchgate.net Despite this, they have historically received little attention and research funding. acs.org Among the most devastating NTDs are Human African Trypanosomiasis and Visceral Leishmaniasis.
Human African Trypanosomiasis (HAT), also known as sleeping sickness, is a parasitic disease transmitted by the tsetse fly. tandfonline.comresearchgate.net It is caused by protozoa of the species Trypanosoma brucei; the subspecies T. b. gambiense accounts for over 92% of cases, causing a chronic infection, while T. b. rhodesiense leads to an acute illness. researchgate.netimperial.ac.uk The disease progresses in two stages. imperial.ac.uk The first, or hemolymphatic stage, involves the parasite's presence in the blood and lymphatic system. imperial.ac.uk The second, more severe meningoencephalitic stage, begins when the parasite crosses the blood-brain barrier, leading to neurological damage that is fatal without treatment. tandfonline.com Treatment for HAT is complex, dependent on the disease stage, and has historically relied on toxic drugs that require complicated administration, posing significant challenges in rural, resource-limited settings. tandfonline.comdothideomycetes.org A major hurdle has been finding drugs that can effectively penetrate the central nervous system (CNS) to treat the second stage of the disease. mdpi.com
Visceral leishmaniasis (VL), the most severe form of leishmaniasis, is a life-threatening disease caused by the protozoan parasites Leishmania donovani and Leishmania infantum. researchgate.netcas.cn It is responsible for an estimated 30,000 deaths annually. cas.cn Current treatments for VL are inadequate, hampered by issues such as toxicity, high cost, and growing parasite resistance. There is a pressing need for new, effective, and accessible therapeutics to combat this fatal disease. cas.cn
The enzyme N-myristoyltransferase (NMT) is not only a target in protozoan parasites but has also been validated as a promising target for antifungal agents. researchgate.netcas.cn NMT is essential for the viability of pathogenic fungi like Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. cas.cn Research into NMT inhibitors extends to the agricultural sector, addressing plant-pathogenic fungi. One such pathogen is Zymoseptoria tritici, the causative agent of Septoria tritici blotch in wheat, which leads to billions of dollars in crop losses and fungicide costs annually. dothideomycetes.org The development of resistance to existing fungicides necessitates novel modes of action, and research has been initiated to characterize Z. tritici NMT and identify its inhibitors as a potential new strategy for crop protection. dothideomycetes.org
N-Myristoyltransferase (NMT) as a Validated Parasitic Drug Target
Target-based drug discovery efforts for parasitic diseases have identified N-myristoyltransferase (NMT) as a robust and attractive therapeutic target. researchgate.net This enzyme's essential role in parasite survival has been confirmed through both biological studies and genetic manipulation.
NMT catalyzes myristoylation, a process that attaches a 14-carbon fatty acid, myristate, to the N-terminal glycine (B1666218) of a range of specific proteins. researchgate.net This lipid modification is crucial for the biological function of these proteins, particularly in mediating their localization to cellular membranes and facilitating protein-protein interactions. In parasites like Trypanosoma brucei and Leishmania, numerous proteins, including ADP-ribosylation factors (ARFs) involved in cellular trafficking, are dependent on myristoylation to function correctly. The inhibition of NMT disrupts these essential pathways, leading to severe and wide-ranging (pleiotropic) effects on parasite development, growth, and ultimately, viability.
The essentiality of NMT has been rigorously confirmed through genetic studies in several kinetoplastid parasites. researchgate.net Techniques such as classical gene knockout have demonstrated that NMT is indispensable for the survival of Trypanosoma brucei, T. cruzi, and Leishmania species. researchgate.net These experiments, where the gene for NMT cannot be deleted unless a rescue copy is provided, offer definitive proof that the enzyme performs a function vital to the parasite's life. This genetic validation provides a strong foundation for pharmacological intervention, confirming that inhibiting the NMT enzyme should have a lethal effect on the parasite. researchgate.net
Research Findings on DDD100097
This compound is a pyrazolyl sulfonamide compound that emerged from a lead optimization program designed to improve upon earlier NMT inhibitors. mdpi.comresearchgate.net A predecessor, DDD85646, was a potent inhibitor but its use was limited by poor penetration of the central nervous system, making it unsuitable for stage 2 HAT. mdpi.com The chemical structure of this compound was modified specifically to enhance its ability to cross the blood-brain barrier. mdpi.com
Research has confirmed that this compound is a highly potent inhibitor of NMT from both T. brucei and Leishmania. researchgate.net Crucially, studies using unbiased techniques like thermal proteome profiling have verified that this compound acts on-target within the Leishmania parasite. researchgate.netcas.cn In a mouse model of visceral leishmaniasis, oral administration of the compound resulted in a 52% reduction in parasite burden. cas.cn Furthermore, this compound demonstrated partial efficacy in a mouse model of stage 2 HAT, validating the strategy of designing it to be CNS penetrant. mdpi.com
Interactive Data Table: Potency of this compound
| Target Enzyme/Organism | Measurement Type | Value | Reference |
| Leishmania major NMT (LmNMT) | Ki (inhibition constant) | 0.34 nM | cas.cn |
| Trypanosoma brucei NMT (TbNMT) | IC50 (half maximal inhibitory conc.) | 2 nM | |
| Leishmania donovani (intracellular amastigotes) | EC50 (half maximal effective conc.) | 2.4 µM | cas.cn |
Rationale for the Academic Investigation of this compound
The academic pursuit of novel therapeutic agents is often driven by the urgent need to address unmet medical needs, particularly in the context of parasitic diseases that disproportionately affect vulnerable populations. The investigation into the chemical compound this compound is rooted in the broader effort to develop effective treatments for diseases caused by protozoan parasites. This endeavor is underpinned by a strategic focus on validated molecular targets within these organisms, aiming to design inhibitors that are both potent and selective.
The journey towards the development of this compound is situated within the historical context of research into pyrazole (B372694) sulfonamide derivatives as a promising class of antiparasitic agents. The pyrazole scaffold is a well-established motif in medicinal chemistry, known to be a component of various pharmacologically active compounds. globalresearchonline.netresearchgate.netnih.gov Its derivatives have been explored for a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. globalresearchonline.netscielo.org.mx
In the realm of antiparasitic drug discovery, the pyrazole sulfonamide series gained significant attention with the identification of potent inhibitors of N-myristoyltransferase (NMT), a crucial enzyme in a variety of parasites. acs.orgnih.govtandfonline.com NMT is an attractive drug target because it is essential for the viability of parasites such as Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), also known as sleeping sickness. acs.orgnih.govnih.gov
A key milestone in this area was the discovery of the pyrazole sulfonamide compound DDD85646, a potent inhibitor of T. brucei NMT (TbNMT). acs.orgnih.govacs.org While DDD85646 represented a significant lead compound, its therapeutic potential was limited by poor penetration of the central nervous system (CNS). acs.orgnih.govacs.org This characteristic restricted its utility to the treatment of the initial hemolymphatic stage (stage 1) of HAT, leaving the more advanced and fatal CNS stage (stage 2) of the disease unaddressed. acs.orgnih.govacs.org This limitation highlighted the critical need for the development of new inhibitors with improved pharmacokinetic properties, specifically the ability to cross the blood-brain barrier.
This compound emerged from a focused lead optimization campaign designed to overcome the shortcomings of the initial pyrazole sulfonamide series, including the lead compound DDD85646. acs.orgnih.govacs.org The primary goals of this research were to enhance blood-brain barrier permeability and improve selectivity for the parasitic enzyme over its human counterparts. acs.orgnih.govacs.org The chemical modifications that led to the discovery of this compound included reducing the polar surface area and capping the sulfonamide group. acs.orgnih.govacs.org
As a result of these efforts, this compound was identified as a potent inhibitor of N-myristoyltransferase. targetmol.com This compound demonstrated the potential to inhibit Trypanosoma brucei and showed partial efficacy in a mouse model of stage 2 HAT, indicating its ability to penetrate the CNS. acs.orgnih.govacs.org
Furthermore, the investigation of this compound extended to other parasites, notably Leishmania donovani, the causative agent of visceral leishmaniasis. nih.govresearchgate.net NMT has been genetically validated as a drug target in Leishmania parasites. nih.govresearchgate.net this compound was found to be a highly potent inhibitor of Leishmania major NMT (LmNMT) and exhibited modest activity against intracellular L. donovani amastigotes. nih.govresearchgate.netacs.org The discovery and characterization of this compound provided crucial pharmacological validation of NMT as a viable drug target in Leishmania. nih.govresearchgate.netacs.orgresearchgate.net However, a key challenge that remains in the development of NMT inhibitors is achieving a significant therapeutic window by ensuring high selectivity for the parasite's enzyme over the human NMT isoforms. nih.govresearchgate.netacs.org
Properties
CAS No. |
1215012-74-0 |
|---|---|
Molecular Formula |
C22H30Cl2F2N4O2S |
Molecular Weight |
523.46 |
IUPAC Name |
2,6-Dichloro-N-(difluoromethyl)-4-[3-(1-methyl-4-piperidinyl)propyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-benzenesulfonamide |
InChI |
InChI=1S/C22H30Cl2F2N4O2S/c1-14-20(15(2)29(4)27-14)30(22(25)26)33(31,32)21-18(23)12-17(13-19(21)24)7-5-6-16-8-10-28(3)11-9-16/h12-13,16,22H,5-11H2,1-4H3 |
InChI Key |
HLJCVRXGZMOFDS-UHFFFAOYSA-N |
SMILES |
O=S(C1=C(Cl)C=C(CCCC2CCN(C)CC2)C=C1Cl)(N(C(F)F)C3=C(C)N(C)N=C3C)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DDD100097; DDD-100097; DDD 100097; |
Origin of Product |
United States |
Target Identification and Validation Methodologies
Biochemical Characterization of Parasitic N-Myristoyltransferase Isoforms
A thorough understanding of the biochemical characteristics of NMT from various parasitic organisms is crucial for the design of selective and potent inhibitors. The enzymatic properties of NMT from Trypanosoma brucei and Leishmania major have been a primary focus of such characterization efforts.
Trypanosoma brucei is the protozoan parasite responsible for human African trypanosomiasis, also known as sleeping sickness. nih.gov Its N-myristoyltransferase (TbNMT) is vital for the parasite's survival, making it an attractive drug target. nih.gov The enzymatic activity of TbNMT is typically profiled using biochemical assays that measure the transfer of myristoyl-CoA to a specific peptide substrate. nih.gov Key kinetic parameters, including the Michaelis constant (Km) for both the peptide substrate and myristoyl-CoA, and the catalytic rate constant (kcat), are determined to establish a baseline for evaluating potential inhibitors. nih.gov
Leishmania major is one of the causative agents of leishmaniasis, a disease with significant global impact. nih.gov Its NMT isoform, LmNMT, has also been biochemically characterized. nih.gov While human and parasitic NMTs share considerable homology, crucial differences within the active site have been identified, which can be leveraged for the development of parasite-selective inhibitors. nih.govacs.org The enzymatic profiling of LmNMT has been instrumental in understanding its substrate preferences and has guided the development of specific inhibitors like DDD100097. nih.govacs.org A high-throughput biochemical assay was utilized to screen a focused library of 1,600 pyrazolyl sulfonamide compounds against LmNMT, leading to the identification of several potent inhibitors. nih.govnih.govresearchgate.net
Pharmacological Validation of NMT as a Drug Target in Parasitic Models
Pharmacological validation aims to confirm that the inhibition of a specific enzyme target translates into the desired therapeutic effect within a biological system. This has been demonstrated for NMT through the use of targeted inhibitors in various parasitic models.
This compound has been identified as a potent inhibitor of both TbNMT and LmNMT. nih.govdundee.ac.uk Its inhibitory activity has been quantified by determining its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These kinetic studies have established that this compound is a highly potent inhibitor of these parasitic enzymes. nih.govresearchgate.netdundee.ac.uk
| Enzyme | Ki (nM) |
|---|---|
| L. major NMT (LmNMT) | 0.34 |
Data sourced from: nih.govacs.orgnih.govresearchgate.net
To ensure that this compound interacts with its intended target within the complex environment of a living parasite cell, specific target engagement studies were performed.
Thermal Proteome Profiling (TPP) is a powerful method for identifying the cellular targets of a drug. a-z.lunih.govembopress.org It operates on the principle that when a drug binds to its target protein, it often increases the protein's thermal stability, making it more resistant to heat-induced denaturation. nih.govembopress.orgresearchgate.net
In studies involving Leishmania donovani, TPP was used to confirm that this compound directly binds to NMT within intact parasite cells. nih.govresearchgate.netdundee.ac.uk The results demonstrated a significant thermal stabilization of LdNMT in the presence of this compound, providing direct evidence of on-target engagement. nih.govresearchgate.netdundee.ac.uk This confirmed that the anti-parasitic activity of this compound is mediated through the inhibition of NMT. nih.govresearchgate.netdundee.ac.uk
Cellular Target Engagement Studies
Cosmid-Based Overexpression Library Screening
A primary method for validating the target of an antiparasitic compound involves screening it against a library of parasites that overexpress specific genes. researchgate.netdundee.ac.uk The underlying principle is that the overexpression of a drug's target protein can confer resistance by increasing the total amount of the target, thereby reducing the effective concentration of the inhibitor. dundee.ac.uk
To confirm that this compound's antiparasitic action was due to the inhibition of NMT, the compound was screened against a genome-wide cosmid-based overexpression library of L. donovani. dundee.ac.ukacs.org This high-coverage library was constructed using a pcosTL cosmid backbone containing large fragments (35–45 kb) of partially digested genomic DNA from the parasite. dundee.ac.uk Analysis confirmed that the library provided greater than 15-fold coverage of the genome, with 99% of genes being represented. dundee.ac.uk Screening this compound against this library demonstrated that its antiparasitic activity was linked to NMT, thus confirming on-target engagement within the parasite. researchgate.netnih.govdundee.ac.ukresearchgate.net
Proteomic Investigations of NMT Inhibition Consequences
As an orthogonal approach to the genetic-based cosmid screen, proteomic methods were utilized to further confirm that this compound directly interacts with NMT in its native cellular context. researchgate.netnih.govnih.gov The principal technique used was Thermal Proteome Profiling (TPP). researchgate.netresearchgate.net TPP is based on the concept that the binding of a ligand, such as a small molecule inhibitor, can alter a protein's thermal stability, making it more resistant to heat-induced denaturation. d-nb.infoembopress.orgnih.gov
By treating Leishmania parasites with this compound and analyzing the subsequent changes in protein thermal stability across the proteome, researchers could identify direct protein-drug interactions without chemical modification of the compound. d-nb.inforesearchgate.net The application of TPP, alongside the cosmid screening, provided robust, unbiased evidence that this compound acts on-target within the parasite. researchgate.netnih.govnih.govresearchgate.net These target engagement validation studies provided the pharmacological proof that NMT is a druggable target in Leishmania. researchgate.netnih.govacs.org
Elucidation of Selectivity Profiles Against Host NMT Isoforms
A crucial parameter for any potential therapeutic agent is its selectivity for the pathogen's target over the equivalent host enzyme(s), as this determines the therapeutic window. This compound was developed as part of a lead optimization program for pyrazole (B372694) sulfonamide inhibitors of Trypanosoma brucei NMT (TbNMT). researchgate.netnih.gov
This compound is a highly potent inhibitor of parasite NMT, with a reported inhibitory constant (Kᵢ) of 0.34 nM against Leishmania major NMT (LmNMT). researchgate.netnih.govacs.orgresearchgate.net However, its selectivity over the two human NMT isoforms, NMT1 and NMT2, is modest. nih.govnih.govuniprot.org Studies have reported that this compound exhibits approximately 10-fold selectivity for the parasite enzyme compared to the human NMTs. acs.org This modest therapeutic window remains a significant challenge in translating the compound's potent enzymatic inhibition into effective and safe in vivo activity. researchgate.netnih.govresearchgate.netacs.org
Table 1: Selectivity Profile of this compound
| Target Enzyme | Inhibition (Ki) | Selectivity over Human NMT |
|---|---|---|
| Leishmania major NMT | 0.34 nM | ~10-fold |
| Human NMT1/NMT2 | Not specified | N/A |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Medicinal Chemistry and Optimization Strategies for Ddd100097
Lead Optimization Approaches Leading to DDD100097
Lead optimization efforts for the pyrazole (B372694) sulfonamide series were primarily directed at overcoming the limitations of the initial lead compound, DDD85646, particularly its poor CNS exposure nih.govnih.gov. The goal was to identify CNS-penetrant compounds suitable for treating stage 2 HAT nih.govacs.org. This involved a systematic approach to modify the chemical structure and evaluate the impact of these changes on key properties nih.govacs.org.
Key strategies in the lead optimization process included modifications aimed at improving blood-brain barrier permeability and enhancing selectivity nih.govnih.govacs.org. These efforts ultimately led to the discovery of this compound, which demonstrated markedly increased blood-brain barrier penetration and improved selectivity compared to the initial lead nih.govacs.org.
Improvement of Blood-Brain Barrier Permeability
A major focus of the lead optimization was to improve the ability of the pyrazole sulfonamide compounds to cross the blood-brain barrier and achieve sufficient concentrations in the central nervous system to treat stage 2 HAT nih.govnih.govacs.org. Poor CNS exposure was a significant drawback of the initial lead compound nih.govnih.gov.
Strategies to enhance BBB permeability were central to the design and synthesis of new analogs nih.govacs.org. These strategies aimed to modulate the physicochemical properties of the compounds to favor passage across this biological barrier nih.govnih.govacs.org.
One of the key strategies employed to improve blood-brain barrier permeability was the reduction of the polar surface area (PSA) of the compounds nih.govnih.govacs.orgresearchgate.netacs.orgacs.org. Polar surface area is a widely recognized descriptor that correlates with passive molecular transport across membranes, including the BBB srce.hr. Reducing PSA generally favors increased membrane permeability.
| Compound | cLogP | Brain:Blood Ratio (Mouse) |
| DDD85646 | 3.1 | Poor CNS exposure |
| This compound | 4.7 | 1.6 |
| Strategy Implemented | Impact on Property | Relevant Section in Outline |
| Reducing Polar Surface Area | Improved BBB Permeability | 3.2.1.1 |
| Capping the Sulfonamide Group | Improved BBB Permeability, Reduced Acidity, Improved Metabolic Stability | 3.2.1.1 |
| Replacing Core Aromatic with Flexible Linker | Improved Selectivity | 3.1.3 |
Mechanism of Action Moa Elucidation of Ddd100097 at the Molecular and Cellular Level
Detailed Enzyme Inhibition Profile
DDD100097 exhibits a high affinity for parasite NMT, acting as a powerful inhibitor of its enzymatic activity. Studies have quantified this inhibitory action against NMT from different parasite species, demonstrating potent biochemical inhibition that forms the basis of its anti-parasitic effects. For instance, this compound is a potent inhibitor of Leishmania major NMT (LmNMT) with a Ki of 0.34 nM. nih.gov While highly active at the enzyme level, its cellular activity against Leishmania donovani intracellular amastigotes is more modest, with an EC50 of 2.4 μM. nih.gov This highlights the complexity of translating enzyme inhibition into whole-organism efficacy. The compound is an evolution of earlier pyrazole (B372694) sulfonamides, such as DDD85646, which also showed potent inhibition of Trypanosoma brucei NMT (TbNMT). nih.gov
| Compound | Target Enzyme | Inhibition Metric | Value | Cellular Activity (EC50) | Target Organism |
|---|---|---|---|---|---|
| This compound | Leishmania major NMT | Ki | 0.34 nM | 2.4 µM | Leishmania donovani |
| DDD85646 (precursor) | Trypanosoma brucei NMT | IC50 | 2 nM | 2 nM | Trypanosoma brucei |
Structural studies on NMT enzymes with bound pyrazole sulfonamide inhibitors, including precursors to this compound, have provided significant insights into their binding mode. Although crystal structures of this compound itself are not widely available, analysis of closely related compounds bound to surrogate NMTs (from Aspergillus fumigatus and Leishmania major) reveals a consistent pattern of interactions within the enzyme's peptide-binding pocket. nih.govresearchgate.net
Key interactions include:
π-π Stacking: The inhibitor's pyrazole ring participates in stacking interactions with aromatic residues in the binding site, such as Phe190. mdpi.com
Hydrogen Bonding: The inhibitor forms hydrogen bonds with residues like Ser405. mdpi.com
Water-Mediated Interactions: A crucial interaction for the potency of this inhibitor class is a water-mediated bridge. researchgate.net The nitrogen atom in the inhibitor's heterocyclic ring system interacts via a water molecule with the catalytic α-carboxylate of the enzyme's terminal leucine (B10760876) residue. researchgate.net This interaction is highly conserved and considered critical for high-affinity binding. nih.govresearchgate.net Molecular modeling has also suggested the formation of water bridges with other residues, such as Asn167. nih.gov
This compound functions as an orthosteric inhibitor. This classification is based on clear evidence that it binds directly within the peptide substrate-binding pocket of N-myristoyltransferase. mdpi.comnih.gov By occupying this site, it directly competes with the native protein substrates of the enzyme, preventing them from binding and subsequently being myristoylated. mdpi.com This mechanism contrasts with allosteric inhibition, where an inhibitor would bind to a site distinct from the active site to induce a conformational change that reduces enzyme activity.
Cellular Impact of NMT Inhibition on Parasite Biology
The inhibition of NMT by this compound has profound and pleiotropic effects on parasite physiology, ultimately leading to cell death. nih.gov The primary molecular event is the blockade of protein N-myristoylation, a critical lipid modification for a wide range of proteins.
In Trypanosoma brucei, the causative agent of African sleeping sickness, NMT is essential for parasite viability. nih.gov Inhibition of TbNMT by compounds from the same class as this compound has been shown to directly prevent the N-myristoylation of target proteins within the parasite. nih.gov Chemical proteomic studies have identified a significant portion of the T. brucei N-myristoylome, revealing that NMT inhibition affects numerous crucial proteins. acs.orgnih.gov Key substrates whose function is disrupted include:
ADP-ribosylation factors (ARFs): A family of small GTPases that are critical regulators of vesicular trafficking and the secretory pathway. nih.govacs.orgnih.gov
Calpain-like proteins: Cysteine proteases involved in various cellular processes. acs.orgnih.gov
Protein phosphatases. acs.orgnih.gov
Similar to trypanosomes, NMT is a validated drug target in Leishmania species. nih.gov The on-target activity of NMT inhibitors like this compound has been confirmed in Leishmania parasites, where the degree of enzyme engagement directly correlates with the level of parasite killing. nih.gov Metabolic labeling combined with proteomic analysis has shown that a subset of approximately 30 proteins quantitatively responds to NMT inhibition in L. donovani amastigotes. rsc.org The primary consequence of blocking N-myristoylation in Leishmania is the defective localization of these substrate proteins, which impairs their function. researchgate.net
The failure to myristoylate numerous essential proteins leads to the widespread disruption of critical cellular pathways. A primary and well-documented consequence in T. brucei is the severe impairment of protein trafficking and endocytosis. nih.gov This is particularly detrimental to the bloodstream form of the parasite, which relies on an extremely high rate of endocytosis to recycle its surface coat and evade the host immune system. nih.gov Inhibition of the myristoylation of ARF proteins is a likely contributor to this phenotype. nih.gov
Morphologically, treatment of trypanosomes with NMT inhibitors leads to the development of a large, abnormal vesicular structure within the cell, which is consistent with a major disruption in membrane trafficking. nih.gov While not as extensively characterized in Leishmania, the fundamental role of NMT substrates in processes like signal transduction and vesicular transport means that inhibition by this compound similarly disrupts essential pathways necessary for parasite survival and proliferation. researchgate.netmdpi.com Studies in other eukaryotic cells have shown that NMT inhibition can lead to ER-stress and cell cycle arrest, suggesting that these are also likely downstream consequences in parasites. acs.org
Phenotypic Consequences of NMT Inhibition on Parasite Survival and Proliferation
The inhibition of N-myristoyltransferase (NMT) by the compound this compound has significant detrimental effects on the survival and proliferation of various parasites. This section elucidates the observed phenotypic consequences at the cellular level, underscoring the essential role of NMT in parasite viability.
Inhibition of NMT leads to a cascade of events that ultimately compromise the parasite's ability to replicate and maintain its lifecycle. A primary consequence of NMT inhibition is the disruption of parasite development at critical stages. For instance, in Plasmodium falciparum, the causative agent of malaria, inhibition of NMT has been shown to block the parasite's development during the schizont stage. This blockade prevents the subsequent egress of merozoites from infected erythrocytes and their invasion into new red blood cells, thereby halting the proliferation of the parasite. nih.gov
In the context of kinetoplastids, NMT is a genetically validated drug target, proven to be essential for the survival of parasites such as Trypanosoma brucei, Trypanosoma cruzi, and Leishmania species. nih.gov The essentiality of this enzyme makes it an attractive target for therapeutic intervention.
Specific studies with this compound have provided quantitative insights into its antiparasitic activity. In Leishmania donovani, the parasite responsible for visceral leishmaniasis, this compound demonstrated activity against the intracellular amastigote stage. nih.gov Furthermore, in a murine model of visceral leishmaniasis, oral administration of this compound resulted in a notable reduction in the parasite burden, highlighting its in vivo efficacy. nih.gov
The data from these research findings underscore the critical role of N-myristoylation for the survival and propagation of these protozoan parasites. The phenotypic outcomes of NMT inhibition by this compound and other NMT inhibitors confirm that this enzyme is a key vulnerability in multiple parasitic organisms.
Research Findings on the Phenotypic Effects of this compound
| Parasite Species | Effect of this compound | Research Finding |
| Leishmania donovani | Inhibition of intracellular amastigotes | Displayed modest activity with an EC50 of 2.4 μM against intracellular amastigotes. nih.gov |
| Leishmania donovani | Reduction of in vivo parasite burden | Oral dosing led to a 52% reduction in parasite burden in a mouse model of visceral leishmaniasis. nih.gov |
| Trypanosoma brucei | Potent enzyme inhibition | Demonstrated potent inhibition of T. brucei NMT. nih.gov |
Preclinical Efficacy Research
In Vitro Antiparasitic Efficacy Studies
In vitro studies have evaluated the direct effect of DDD100097 on various parasites and fungi in laboratory settings.
Activity Against Trypanosoma brucei (e.g., EC50 Determinations)
This compound has shown activity against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT). acs.org Studies have focused on determining its half-maximal effective concentration (EC50), which indicates the compound's potency in inhibiting parasite growth or survival in vitro. This compound is described as a potent inhibitor of Trypanosoma brucei N-myristoyltransferase (TbNMT). acs.org One study identified this compound as being among the most active compounds from a series of pyrazole (B372694) sulfonamides, with an approximate 1000-fold differential in activity between T. brucei and human MRC-5 cells. acs.org
Activity Against Leishmania donovani and L. infantum Amastigotes
Research has also investigated the activity of this compound against Leishmania donovani and Leishmania infantum, the causative agents of visceral leishmaniasis (VL). nih.govacs.org this compound, identified as a potent inhibitor of L. major NMT (LmNMT) with a Ki of 0.34 nM, showed modest activity against L. donovani intracellular amastigotes with an EC50 of 2.4 μM. nih.govacs.org This compound maintained a modest therapeutic window over the human enzyme. nih.govacs.org
Here is a summary of in vitro efficacy data:
| Parasite/Organism | Target Enzyme | EC50 (In Vitro) | Notes |
| Trypanosoma brucei | TbNMT | ~1000-fold selectivity over human cells | Potent inhibition |
| Leishmania donovani | LmNMT | 2.4 μM | Modest activity on intracellular amastigotes nih.govacs.org |
| Leishmania infantum | LmNMT | Not specified in search results for this compound specifically, but LmNMT inhibition is relevant |
Activity Against Zymoseptoria tritici NMT
This compound has also been studied for its activity against Zymoseptoria tritici, a significant fungal pathogen of wheat. nih.govrsc.orgnih.gov Research has targeted the Z. tritici N-myristoyltransferase (NMT) as a potential fungicidal target. nih.govrsc.orgnih.gov Studies have identified and validated inhibitors against Z. tritici NMT, though specific in vitro efficacy data (e.g., EC50) for this compound against Z. tritici NMT were not explicitly detailed in the provided search results, the compound's role as an NMT inhibitor in other organisms suggests its relevance to this area of research. nih.govrsc.orgnih.gov
In Vivo Efficacy Assessments in Relevant Animal Models
Beyond in vitro activity, this compound has been evaluated in animal models to assess its efficacy in a living system.
Efficacy in Stage 2 Mouse Models of Human African Trypanosomiasis
This compound has been investigated for its efficacy in mouse models of stage 2 Human African Trypanosomiasis, which involves the central nervous system (CNS) stage of the disease. acs.org These models are crucial for evaluating compounds that can cross the blood-brain barrier and clear parasites from the brain. This compound demonstrated partial efficacy in a stage 2 (CNS) mouse model of HAT. acs.org This was attributed, in part, to modifications made to improve blood-brain barrier permeability. acs.org
Efficacy in Visceral Leishmaniasis Mouse Models
The efficacy of this compound has also been assessed in mouse models of visceral leishmaniasis. Oral dosing with this compound resulted in a 52% reduction in parasite burden in a mouse model of VL. nih.govacs.org This finding provided the first demonstration of efficacy for this lead compound in a mouse model of VL and contributed to the pharmacological validation of NMT as a target in Leishmania. nih.govacs.org
Here is a summary of in vivo efficacy data:
| Disease Model | Animal Model | Outcome |
| Stage 2 Human African Trypanosomiasis (HAT) | Mouse | Demonstrated partial efficacy acs.org |
| Visceral Leishmaniasis (VL) | Mouse | Resulted in a 52% reduction in parasite burden nih.govacs.org |
Reduction in Parasite Burden in Infected Tissues (e.g., Liver, Spleen, Bone Marrow)
Preclinical evaluations of this compound have included assessing its impact on parasite load in the organs of infected animal models. In a mouse model of visceral leishmaniasis (VL), oral administration of this compound resulted in a notable reduction in parasite burden. Specifically, studies have shown a 52% reduction in parasite burden in this model. mims.comguidetopharmacology.orgprobes-drugs.org The liver and spleen are key organs affected in visceral leishmaniasis, and the observed reduction in parasite burden pertains to these infected tissues.
Beyond leishmaniasis, this compound has also been investigated for its efficacy in models of Human African Trypanosomiasis (HAT). The compound demonstrated partial efficacy in a mouse model representing stage 2 HAT. Stage 2 HAT is characterized by the invasion of the central nervous system (CNS) by the parasite Trypanosoma brucei, indicating that this compound was able to impact parasite presence in this tissue compartment to some extent.
The following table summarizes the observed reduction in parasite burden in the visceral leishmaniasis mouse model:
| Disease Model | Tissue Affected | Observed Effect on Parasite Burden |
| Visceral Leishmaniasis | Liver, Spleen | 52% Reduction |
| HAT (Stage 2) | Central Nervous System | Partial Efficacy |
Comparative Efficacy with Benchmark Compounds or Current Therapeutics
The preclinical assessment of this compound has involved comparisons, either directly or indirectly, with other compounds including existing therapeutics and related investigational agents. This compound was developed as part of research efforts targeting N-myristoyltransferase (NMT), an enzyme essential for parasite survival. mims.comguidetopharmacology.orgprobes-drugs.org Its discovery followed studies on related NMT inhibitors, such as DDD85646, which showed potent activity against Trypanosoma brucei but had limitations regarding efficacy in stage 2 HAT due to poor central nervous system exposure. This compound was investigated with the aim of improving properties relevant to treating the later stage of HAT.
Mechanisms of Resistance and Overcoming Resistance Strategies
Identification of Parasite Resistance Mechanisms to NMT Inhibitors
Understanding the mechanisms by which parasites develop resistance to NMT inhibitors is crucial for developing strategies to circumvent it. Research into resistance has primarily focused on genetic alterations in the nmt gene itself, as well as other potential mechanisms such as changes in drug uptake or efflux, or the activation of compensatory biological pathways. researchgate.net
Mutational Analysis of NMT Genes
Mutations in the gene encoding NMT (nmt) have been identified as a significant mechanism of resistance to NMT inhibitors in parasites, particularly Plasmodium falciparum. Studies have shown that a single amino acid substitution in the substrate-binding pocket of P. falciparum NMT can confer resistance to certain NMT inhibitors. ssgcid.orgnih.govnih.gov For instance, a mutation resulting in a glycine (B1666218) to glutamic acid change at position 386 (G386E) in P. falciparum NMT has been shown to lead to resistance against the NMT inhibitor IMP-1002. ssgcid.orgnih.govresearchgate.net This mutation alters the enzyme's active site, allowing it to accommodate the bulky G386E change while preserving enzyme function despite the presence of the inhibitor. ssgcid.org Structural studies using X-ray crystallography have elucidated the biochemical changes in the substrate binding pocket of NMT that enable Plasmodium to develop resistance. ssgcid.orgnih.gov
Efflux Pump Mediated Resistance
Efflux pumps are transporter proteins that can actively pump drugs out of the parasite cell, thereby reducing the intracellular drug concentration and leading to resistance. researchgate.netmdpi.comresearchgate.net While efflux pump mediated resistance is a well-established mechanism in bacteria and has been implicated in resistance to other antiparasitic drugs, its specific role in conferring resistance to NMT inhibitors like DDD100097 in parasites requires further investigation. researchgate.netuniprot.orgnih.govdeprezlab.fr General mechanisms of drug resistance in parasites include the export of drugs from the parasites. researchgate.net
Compensatory Biological Pathways
Parasites may also develop resistance by activating alternative or compensatory biological pathways that can bypass the essential function of NMT. If the parasite can find alternative ways to achieve the protein modifications or cellular processes normally carried out by myristoylated proteins, it could potentially survive despite NMT inhibition. Research into compensatory pathways in the context of NMT inhibitor resistance in parasites is an ongoing area of study. Studies in other biological systems, such as cancer cells, have shown that dysregulated signaling pathways can drive resistance to targeted therapies by activating compensatory cascades. nih.gov
Development of Resistance-Breaking Analogues of this compound
The identification of resistance mechanisms, particularly mutations in the NMT enzyme, provides valuable information for the rational design of new inhibitors that can overcome this resistance. Structure-guided design approaches, utilizing crystallographic data of NMT in complex with inhibitors and resistant enzyme variants, can inform the development of resistance-breaking analogues. ssgcid.orgnih.gov For example, structural studies of the P. falciparum NMT G386E mutant in complex with inhibitors have provided a basis for designing compounds that are not affected by this specific mutation. ssgcid.orgnih.gov DDD85646, a related NMT inhibitor, was found to retain activity against the P. falciparum G386E mutant that conferred resistance to IMP-1002, pointing to a potential avenue for developing compounds based on DDD85646 that can overcome this resistance. ssgcid.orgnih.gov this compound itself is a pyrazolyl sulfonamide analogue that was developed with strategies aimed at improving properties like CNS penetration, which could be relevant in the context of overcoming resistance mechanisms related to drug access to the target site. nih.gov
Strategies for Preventing Resistance Emergence in Drug Development Programs
Preventing or delaying the emergence of resistance is a critical aspect of developing sustainable antiparasitic therapies. Several strategies can be employed in drug development programs targeting NMT. Incorporating resistance studies early in the drug development process can help in selecting drug candidates with a lower propensity for resistance. nih.govnih.gov This includes understanding the genetic barrier to resistance (how many mutations are required for resistance to emerge) and identifying potential resistance mechanisms in vitro. acs.org
Combination therapy, using drugs with different modes of action, is a well-established strategy to delay the emergence of resistance. acs.org Combining an NMT inhibitor like this compound with another drug targeting a different essential pathway in the parasite could significantly reduce the likelihood of resistance developing. acs.org
Monitoring for resistance during clinical trials and following drug deployment is also essential. acs.org This involves collecting parasite samples and performing genetic and phenotypic analyses to detect the emergence and spread of resistant strains. Understanding the mechanisms of resistance in field isolates can then inform the development of next-generation inhibitors or treatment strategies.
Future Directions and Unexplored Research Avenues
Investigation of DDD100097 Activity Against Other Kinetoplastid Parasites or Fungi
While this compound was primarily developed as an inhibitor of TbNMT, the conservation of N-myristoyltransferase across various kinetoplastid parasites and fungi suggests a broader potential spectrum of activity. NMT has been identified as a viable drug target in several parasitic protozoa, including Leishmania major, Leishmania donovani, and Plasmodium falciparum. nih.gov
Recent studies have indeed explored the activity of this compound against Leishmania donovani, the causative agent of visceral leishmaniasis. In a focused screening of pyrazolyl sulfonamide compounds, this compound emerged as a potent inhibitor of L. major NMT (LmNMT). invivochem.com Despite a modest therapeutic window over the human enzyme, this compound demonstrated activity against intracellular amastigotes of L. donovani. invivochem.com Furthermore, oral administration of the compound in a mouse model of visceral leishmaniasis resulted in a significant reduction in parasite burden. invivochem.com
These findings strongly support the continued investigation of this compound and its analogs against a wider range of kinetoplastid parasites. Future research should systematically evaluate its efficacy against different Leishmania species causing cutaneous and mucocutaneous leishmaniasis, as well as against Trypanosoma cruzi, the parasite responsible for Chagas disease. Given that NMT is also a validated target in fungi, exploring the activity of this compound against pathogenic fungi could unveil new therapeutic applications.
Table 1: In Vitro Activity of this compound against Leishmania donovani
| Parameter | Value |
| LmNMT Ki | 0.34 nM |
| L. donovani intracellular amastigotes EC50 | 2.4 μM |
Advanced Structural Biology to Inform Further Rational Design
The development of this compound was part of a lead optimization campaign that successfully improved blood-brain barrier permeability by modifying a parent pyrazole (B372694) sulfonamide compound. invivochem.com This was achieved by reducing the polar surface area and capping the sulfonamide group. nih.gov While this demonstrates the power of medicinal chemistry, advanced structural biology techniques can provide a more detailed roadmap for rational drug design.
Although a crystal structure of this compound bound to TbNMT is not yet publicly available, the high sequence homology between NMTs from different species allows for the use of surrogate enzymes for structural studies. For instance, the crystal structure of a related compound has been solved in complex with Aspergillus fumigatus NMT, providing insights into the binding mode of this chemical series. nih.gov
Future efforts should prioritize obtaining a high-resolution crystal structure of this compound in complex with TbNMT. This would offer a precise understanding of the molecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to its high potency. Such a structure would be invaluable for:
Identifying key residues in the active site that are critical for binding.
Exploiting species-specific differences between the parasite and human NMTs to design next-generation inhibitors with improved selectivity and a wider therapeutic window.
Guiding the design of novel analogs with enhanced potency, improved pharmacokinetic properties, and potentially different resistance profiles.
Computational approaches, such as molecular dynamics simulations, can complement experimental structural data by providing insights into the dynamic nature of the enzyme-inhibitor complex and predicting the binding affinities of newly designed compounds. nih.gov
Integration of this compound with Combination Therapeutic Regimens
The use of combination therapy is a cornerstone of modern infectious disease treatment, offering the potential to enhance efficacy, reduce treatment duration, and combat the emergence of drug resistance. While there are currently no published studies on the use of this compound in combination with other drugs for HAT or leishmaniasis, this represents a critical and promising area for future research.
The rationale for exploring combination therapies with this compound is strong. For HAT, existing drugs have limitations in terms of efficacy, safety, and ease of administration. Combining this compound with a drug that has a different mechanism of action could lead to synergistic or additive effects, allowing for lower doses of each compound and potentially reducing toxicity. For instance, pairing an NMT inhibitor with a drug that targets protein synthesis or DNA replication could be a powerful strategy.
Similarly, in leishmaniasis, combination therapies are being increasingly investigated to improve cure rates and shorten treatment courses. The partial efficacy of this compound as a monotherapy in a visceral leishmaniasis model suggests that it could be an excellent candidate for combination with existing anti-leishmanial drugs like amphotericin B or miltefosine.
Future studies should systematically evaluate the in vitro and in vivo effects of combining this compound with a panel of approved and investigational drugs for HAT and leishmaniasis. Such studies would aim to identify synergistic combinations that could be advanced into preclinical and clinical development.
Novel Methodologies for Target Deconvolution and MoA Refinement
Confirming that a compound's therapeutic effect is due to its interaction with the intended target is a crucial step in drug development. For this compound, its on-target activity against NMT in Leishmania parasites has been confirmed using two unbiased and orthogonal approaches: a cosmid-based overexpression library screening and thermal proteome profiling (TPP). invivochem.comacs.org
In the cosmid-based approach, a library of Leishmania parasites, each overexpressing a different gene, was screened for resistance to this compound. The only parasites that showed increased resistance were those overexpressing the NMT gene, providing strong evidence that NMT is the primary target. acs.org
Thermal proteome profiling relies on the principle that the binding of a drug to its target protein increases the thermal stability of that protein. In experiments with Leishmania lysates, NMT was identified as the protein with the most significant increase in thermal stability in the presence of this compound, further validating it as the direct target. acs.org
These sophisticated techniques have provided a high degree of confidence in the mechanism of action of this compound. Future research could employ these and other advanced methodologies, such as chemical proteomics and activity-based protein profiling, to further refine our understanding of the downstream cellular consequences of NMT inhibition. This could reveal additional pathways affected by the loss of protein myristoylation and potentially identify biomarkers to monitor treatment response.
Translation of Preclinical Findings to Advanced Lead Development Candidates
The development of this compound has already demonstrated successful translation of initial findings towards a more advanced candidate. The lead optimization that resulted in this compound was specifically aimed at improving CNS penetration, a critical requirement for treating stage 2 HAT. invivochem.com This effort led to a compound that showed partial efficacy in a stage 2 mouse model of the disease, a significant preclinical milestone. nih.gov
The journey towards a clinical candidate, however, requires further rigorous preclinical evaluation. Key areas for future investigation include:
Comprehensive Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Detailed studies in relevant animal models are needed to establish a clear relationship between drug exposure and therapeutic effect. This will be essential for determining the optimal dosing regimen for future clinical trials.
In-depth Toxicology and Safety Pharmacology: A thorough assessment of the potential toxicity of this compound is required. This includes studies to evaluate its effects on major organ systems and to identify any potential off-target effects at therapeutic doses.
Development of a Scalable and Cost-Effective Synthesis: To be a viable treatment, particularly for diseases affecting low-income countries, this compound must be manufacturable on a large scale in a cost-effective manner.
Identification of Resistance Mechanisms: Proactively investigating potential mechanisms of resistance to this compound in parasites can inform the development of strategies to mitigate this risk, such as the use of combination therapies.
By systematically addressing these future directions, the full therapeutic potential of this compound can be explored, hopefully leading to the development of a much-needed new treatment for devastating parasitic diseases.
Q & A
Q. How can contradictions in brain penetration data for DDD100097 across species be resolved?
Methodological guidance:
- Conduct comparative studies using positron emission tomography (PET) imaging in rodents and non-human primates to quantify blood-brain barrier (BBB) permeability .
- Validate discrepancies via CSF sampling paired with mass spectrometry to measure unbound drug concentrations .
- Analyze interspecies differences in efflux transporters (e.g., P-glycoprotein) using transfected cell models .
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound efficacy studies?
Methodological guidance:
- Apply nonlinear regression models (e.g., Hill equation) to calculate IC50 values from dose-response curves.
- Use Bayesian hierarchical models to account for inter-animal variability in longitudinal studies .
- Report confidence intervals and effect sizes to avoid overinterpreting marginal significance .
Table 1: Example IC50 Data from this compound Analogues
| Compound | IC50 (nM) | Model System | Reference |
|---|---|---|---|
| This compound | 12.3 ± 1.5 | T. brucei in vitro | |
| Analog 2 | 8.7 ± 0.9 | Murine macrophages |
Q. How can multi-omics data be integrated to elucidate this compound’s mechanism of action?
Methodological guidance:
- Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathways altered by N-myristoyltransferase inhibition .
- Use CRISPR-Cas9 knockout libraries to validate target engagement in parasite cultures .
- Employ network pharmacology tools (e.g., Cytoscape) to map host-parasite interaction networks perturbed by this compound .
Data Contradiction & Validation
Q. What strategies mitigate biases in potency assays for this compound derivatives?
Methodological guidance:
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
Methodological guidance:
- Perform physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution .
- Test metabolites for off-target effects using cytochrome P450 inhibition assays .
- Adjust dosing regimens to account for protein binding differences in serum vs. culture media .
Experimental Design & Reporting
Q. What ethical and practical criteria should guide the selection of HAT models for this compound studies?
Methodological guidance:
Q. How can researchers optimize the trade-off between potency and BBB penetration in this compound analogs?
Methodological guidance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
